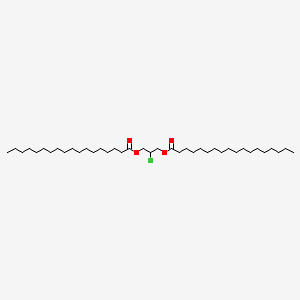

1,3-Distearoyl-2-chloropropanediol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C39H75ClO4 |

|---|---|

Molecular Weight |

643.5 g/mol |

IUPAC Name |

(2-chloro-3-octadecanoyloxypropyl) octadecanoate |

InChI |

InChI=1S/C39H75ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3 |

InChI Key |

PYMWUYDMRZYIBN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Distearoyl-2-chloropropanediol

This technical guide provides a comprehensive overview of 1,3-Distearoyl-2-chloropropanediol, a molecule of interest for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines a probable synthesis method, discusses its toxicological profile and potential mechanisms of action, and explores its prospective applications in drug delivery systems.

Chemical and Physical Properties

This compound is a diacylglycerol derivative characterized by a glycerol (B35011) backbone esterified with two stearic acid chains at the sn-1 and sn-3 positions, and a chlorine atom at the sn-2 position.[1]

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2-chloro-3-octadecanoyloxypropyl) octadecanoate | [1] |

| Synonyms | 2-Chloropropane-1,3-diyl distearate, Stearic acid, 2-chlorotrimethylene ester, 1,3-Propanediol, 2-chloro-, distearate | [1] |

| CAS Number | 26787-56-4 | [1] |

| Molecular Formula | C₃₉H₇₅ClO₄ | [1] |

| Molecular Weight | 643.46 g/mol | [1] |

| Appearance | White Solid | [2] |

| Melting Point | 51-53 °C | [2] |

| Boiling Point | 671.7 ± 35.0 °C (Predicted) | [2] |

| Density | 0.931 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Chloroform (Slightly), Hexanes (Slightly) | [2] |

| Storage Temperature | -20°C Freezer | [2] |

Synthesis

Experimental Protocol: Synthesis of this compound

Materials:

-

2-chloropropane-1,3-diol

-

Stearoyl chloride

-

Pyridine (B92270) (or another suitable base like triethylamine)

-

Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate (B1210297) for chromatography

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-chloropropane-1,3-diol (1 equivalent) in anhydrous DCM.

-

Addition of Base: Add pyridine (2.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

-

Addition of Acyl Chloride: Slowly add stearoyl chloride (2.1 equivalents) dissolved in anhydrous DCM to the stirred solution via the dropping funnel over a period of 30-60 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Toxicological Profile and Mechanism of Action

This compound belongs to the class of 2-monochloropropanediol (2-MCPD) esters. The toxicology of these esters is primarily associated with their hydrolysis in the gastrointestinal tract, which releases free 2-MCPD.

Cytotoxicity and Apoptosis

Studies on human intestinal Caco-2 cells have shown that while free 2-MCPD is not toxic up to 1 mM, certain 2-MCPD fatty acid esters can decrease cellular viability at concentrations above 10 µM.[2][3] This cytotoxic effect is correlated with the induction of caspase activity, suggesting that the released free fatty acids may induce apoptosis.[2][3]

Cardiotoxicity

In a 90-day study on male F344 rats exposed to 2-MCPD, cardiotoxic effects were observed. A multi-omics approach revealed an upregulation of immune and inflammatory response processes and a downregulation of energy metabolism and cardiac structure and function.[4] A key leukocyte-regulating protein, coronin-1A, was significantly upregulated.[4] Furthermore, a disruption in cardioprotective lipid pathways was suggested by the selective suppression of docosahexaenoic acid (DHA)-derived metabolites.[4]

Signaling Pathways in Apoptosis

While specific signaling pathways for 2-MCPD-induced apoptosis are not fully elucidated, studies on the related compound 3-MCPD provide valuable insights. In human embryonic kidney (HEK293) cells, 3-MCPD has been shown to induce apoptosis through both the death receptor pathway and the mitochondrial pathway.[5] This involves the upregulation of genes such as TNFRSF11B and TNFRSF1A, and significant changes in the BCL2 family of genes, which are key regulators of the mitochondrial apoptotic pathway.[5]

Applications in Drug Development

The amphiphilic nature of this compound, with its long hydrophobic stearoyl chains and more polar chloropropanediol headgroup, makes it a candidate for use in lipid-based drug delivery systems, such as liposomes. While specific studies employing this exact lipid are scarce, its structural similarity to other diacyl lipids commonly used in liposome (B1194612) formulation allows for the proposal of a hypothetical experimental workflow.

Liposome Formulation

Experimental Protocol: Preparation of Liposomes Incorporating this compound

This protocol is adapted from standard liposome preparation techniques.

Materials:

-

This compound

-

1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) (or other suitable phospholipid)

-

Cholesterol

-

Chloroform and Methanol (for lipid dissolution)

-

Phosphate-buffered saline (PBS) or other aqueous buffer

-

Drug to be encapsulated (hydrophilic or lipophilic)

-

Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Hydration:

-

Dissolve this compound, DSPC, and cholesterol in a desired molar ratio in a chloroform/methanol mixture in a round-bottom flask.

-

If encapsulating a lipophilic drug, add it to the lipid mixture.

-

Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.

-

Dry the film under high vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with PBS (or a buffer containing the hydrophilic drug) by vortexing or gentle agitation above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder. Perform at least 10-20 passes.

-

-

Purification:

-

Remove any unencapsulated drug by size exclusion chromatography or dialysis.

-

-

Characterization:

-

Determine the liposome size distribution and zeta potential using dynamic light scattering (DLS).

-

Assess the encapsulation efficiency by quantifying the amount of encapsulated drug versus the initial amount.

-

Visualize the liposomes using transmission electron microscopy (TEM).

-

Analytical Methods

The analysis of this compound in various matrices, particularly in foodstuffs, typically involves indirect methods. These methods are based on the cleavage of the ester bonds to release the free 2-MCPD, which is then derivatized and quantified.

Table 2: Common Analytical Techniques for 2-MCPD Esters

| Technique | Description | Key Steps |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A common and robust method for the quantification of MCPD esters. | 1. Extraction of lipids from the sample matrix.2. Transesterification or hydrolysis to release free MCPD.3. Derivatization (e.g., with phenylboronic acid) to improve volatility and chromatographic behavior.4. GC separation and MS detection. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | An alternative method that can potentially allow for the direct analysis of the intact esters, though challenges with the large number of possible ester combinations exist. | 1. Lipid extraction.2. Chromatographic separation of different ester forms.3. MS/MS detection and quantification. |

Conclusion

This compound is a compound with a well-defined chemical structure and physical properties. Its toxicological profile is intrinsically linked to its hydrolysis product, 2-MCPD, which has been shown to exert cardiotoxic and potentially apoptotic effects. While its direct application in drug development is not yet established, its structural characteristics suggest its potential as a component of lipid-based drug delivery systems. Further research is warranted to fully explore its synthesis, biological activity, and utility in pharmaceutical formulations.

References

- 1. larodan.com [larodan.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Chloro-1,3-propanediol (2-MCPD) and its fatty acid esters: cytotoxicity, metabolism, and transport by human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An integrated multi-omics analysis of the effects of the food processing-induced contaminant 2-monochloropropane-1,3-diol (2-MCPD) in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pathway of 3-MCPD-induced apoptosis in human embryonic kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3-Distearoyl-2-chloropropanediol: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of 1,3-Distearoyl-2-chloropropanediol, a member of the 2-monochloropropanediol (2-MCPD) esters class of molecules. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound.

Chemical Structure and Properties

This compound is a lipid composed of a 2-chloropropane (B107684) backbone with stearic acid chains attached at the sn-1 and sn-3 positions.[1]

Table 1: Chemical Identifiers and Properties of this compound

| Identifier/Property | Value |

| IUPAC Name | (2-chloro-3-octadecanoyloxypropyl) octadecanoate[2] |

| Synonyms | 2-Chloropropane-1,3-diyl distearate, Stearic acid, 2-chlorotrimethylene ester, 1,3-Bis-stearoyl-2-chloropropanediol[2] |

| CAS Number | 26787-56-4[2] |

| Molecular Formula | C₃₉H₇₅ClO₄[2] |

| Molecular Weight | 643.46 g/mol [3][4] |

Synthesis of this compound

Experimental Protocol: Enzymatic Esterification

This protocol outlines a method for the synthesis of this compound using a lipase-catalyzed reaction between 2-chloro-1,3-propanediol (B29967) and stearic acid.

Materials:

-

2-chloro-1,3-propanediol (Substrate A)

-

Stearic Acid (Substrate B)

-

Immobilized sn-1,3-specific lipase (B570770) (e.g., Lipozyme RM IM, Novozym 435)

-

Anhydrous hexane (B92381) or other suitable organic solvent (optional, for solvent-based reaction)

-

Molecular sieves (for solvent drying)

Equipment:

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer with heating mantle or shaking incubator

-

Vacuum pump and vacuum oven

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reactant Preparation: In a clean, dry reaction vessel, combine 2-chloro-1,3-propanediol and stearic acid. A molar ratio of stearic acid to 2-chloro-1,3-propanediol of 2.2:1 is recommended to favor the formation of the diester.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 5-10% by weight of the total substrates.

-

Reaction Conditions: The reaction can be carried out in a solvent-free system or in an organic solvent like hexane.

-

Solvent-Free: Heat the mixture to 60-70°C with continuous stirring. A vacuum can be applied to remove the water produced during the reaction, driving the equilibrium towards product formation.

-

Solvent-Based: Dissolve the substrates in anhydrous hexane. Add the enzyme and stir the mixture at 40-50°C.

-

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of reactants and the formation of the product.

-

Enzyme Removal: Once the reaction has reached the desired conversion, the immobilized enzyme can be removed by simple filtration. The enzyme can be washed with solvent and reused.

-

Product Isolation and Purification:

-

Solvent Removal: If a solvent was used, it is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate.

-

Data Presentation: Expected Outcomes

The following table provides expected quantitative data based on the synthesis of structurally similar compounds. Actual results may vary depending on the specific reaction conditions.

Table 2: Representative Quantitative Data for Enzymatic Synthesis

| Parameter | Expected Value/Range |

| Reaction Time | 24 - 72 hours |

| Conversion Rate | > 90% |

| Yield of Diester | 70 - 85% |

| Purity (after purification) | > 95% |

Biological Activity and Signaling Pathways

This compound is a diester of 2-monochloropropanediol (2-MCPD). The biological activity and potential toxicity of 2-MCPD esters are primarily attributed to the in vivo hydrolysis of the ester bonds by lipases in the gastrointestinal tract, which releases free 2-MCPD.

Metabolism

Upon ingestion, this compound is expected to undergo hydrolysis by pancreatic lipases. This process releases the two stearic acid molecules and free 2-chloro-1,3-propanediol (2-MCPD). The absorbed 2-MCPD can then be further metabolized. Studies have shown that 2-MCPD is metabolized in the body, and its metabolites can be excreted in the urine.

Toxicity and Carcinogenicity

The toxicity of 2-MCPD esters is linked to the released 2-MCPD. While data on 2-MCPD is less extensive than for its isomer, 3-MCPD, it is also considered a potential carcinogen. The International Agency for Research on Cancer (IARC) has not classified 2-MCPD itself, but 3-MCPD is classified as "possibly carcinogenic to humans" (Group 2B). Regulatory bodies often consider the toxicological risk of 2-MCPD to be similar to that of 3-MCPD. The primary target organs for 3-MCPD toxicity in animal studies are the kidneys and testes.

Signaling Pathways

A specific signaling pathway directly activated by this compound has not been elucidated. The toxic effects are generally considered to be mediated by the free 2-MCPD following its release. The genotoxic and carcinogenic potential of related compounds like glycidol (B123203) (which can be formed from monochloropropanediols) involves direct interaction with DNA. However, a detailed signaling cascade for 2-MCPD-induced toxicity is an area of ongoing research.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the synthesis and purification of this compound.

Metabolic Pathway

Caption: Proposed metabolic pathway of this compound in vivo.

References

- 1. This compound | C39H75ClO4 | CID 124504586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A summary of 2-, 3-MCPD esters and glycidyl ester occurrence during frying and baking processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A summary of 2-, 3-MCPD esters and glycidyl ester occurrence during frying and baking processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cot.food.gov.uk [cot.food.gov.uk]

An In-depth Technical Guide to 1,3-Distearoyl-2-chloropropanediol

This technical guide provides a comprehensive overview of 1,3-Distearoyl-2-chloropropanediol, a compound of significant interest to researchers, scientists, and drug development professionals. This document details its chemical synonyms, physical and chemical properties, synthesis, analytical methods, and biological context.

Chemical Identity and Synonyms

This compound is a diester of stearic acid and 2-chloro-1,3-propanediol (B29967). It belongs to the class of compounds known as 2-monochloropropanediol (2-MCPD) esters, which are recognized as process-induced food contaminants, particularly in refined edible oils and fats. Accurate identification is crucial for research and regulatory purposes, and the compound is known by several synonyms.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier |

| Systematic Name | (2-chloro-3-octadecanoyloxypropyl) octadecanoate[1] |

| CAS Number | 26787-56-4[2][3][4] |

| Molecular Formula | C₃₉H₇₅ClO₄[3][4] |

| Molecular Weight | 643.46 g/mol [3][4] |

| Common Synonyms | 2-Chloro-1,3-propanediol distearate[3] |

| rac-1,3-Distearoyl-2-chloropropanediol[3] | |

| Octadecanoic acid, 2-chloro-1,3-propanediyl ester[2][4] | |

| Stearic acid, 2-chlorotrimethylene ester[4] | |

| 1,3-Propanediol, 2-chloro-, distearate[4] | |

| 2-Chloropropane-1,3-diyl distearate[1] | |

| 1,3-Bis-stearoyl-2-chloropropanediol[1] | |

| 2-Chloro-1,3-propanediyl dioctadecanoate |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, analysis, and formulation.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Melting Point | 51-53 °C | [5] |

| Boiling Point (Predicted) | 671.7 ± 35.0 °C | [5] |

| Density (Predicted) | 0.931 ± 0.06 g/cm³ | [5] |

| Solubility | Chloroform (Slightly), Hexanes (Slightly) | [5] |

| Appearance | White Solid | [5] |

| Storage Temperature | -20°C | [5] |

Experimental Protocols

Synthesis of this compound

Protocol: Steglich Esterification for the Synthesis of this compound

This protocol describes the synthesis of this compound from 2-chloro-1,3-propanediol and stearic acid.

Materials:

-

2-chloro-1,3-propanediol

-

Stearic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Hydrochloric acid (HCl), 0.5 N solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl acetate (B1210297) for chromatography

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-1,3-propanediol (1 equivalent) and stearic acid (2.2 equivalents) in anhydrous dichloromethane.

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 2.2 equivalents) in anhydrous dichloromethane to the reaction mixture with stirring.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the precipitate with a small amount of cold dichloromethane.

-

Combine the filtrates and wash successively with 0.5 N HCl, water, and saturated NaHCO₃ solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure this compound.

Diagram of Synthesis Workflow:

Analytical Method for the Determination in Edible Oils

The analysis of this compound in edible oils is typically performed as part of the broader analysis of 2- and 3-MCPD esters. Several official methods are available, including AOCS Official Method Cd 29a-13, ISO 18363-1, and DGF Standard Method C-VI 18 (10).[2][3][9][10][11][12] These methods generally involve the hydrolysis of the esters to free MCPD, followed by derivatization and analysis by gas chromatography-mass spectrometry (GC-MS).

Protocol: GC-MS Analysis of 2-MCPD Esters (based on indirect methods)

This protocol outlines a general procedure for the determination of this compound (as part of total 2-MCPD esters) in an oil sample.

Materials and Reagents:

-

Oil sample

-

Internal standard solution (e.g., deuterated 2-MCPD distearate)

-

Methanolic sodium hydroxide (B78521) or sulfuric acid in methanol (B129727) for transesterification

-

Sodium bromide (for some methods)

-

Hexane or Heptane

-

Phenylboronic acid (PBA) derivatizing agent

-

GC-MS system with a suitable capillary column

Procedure:

-

Sample Preparation: Accurately weigh a representative sample of the oil into a reaction vial.

-

Internal Standard Addition: Add a known amount of the internal standard solution to the sample.

-

Transesterification (Hydrolysis): Add the transesterification reagent (alkaline or acidic) to the vial. The reaction cleaves the fatty acids from the glycerol (B35011) backbone, releasing 2-MCPD. Reaction conditions (temperature and time) vary depending on the specific official method being followed.

-

Extraction: After the reaction, neutralize the mixture and extract the liberated 2-MCPD into an organic solvent. The fatty acid methyl esters (FAMEs) are typically removed by a liquid-liquid extraction or a solid-phase extraction (SPE) step.

-

Derivatization: Evaporate the solvent containing the 2-MCPD and add the phenylboronic acid (PBA) solution. This reaction forms a volatile cyclic boronate ester of 2-MCPD, which is amenable to GC analysis.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. The separation is achieved on a capillary column, and the detection and quantification are performed using mass spectrometry, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

-

Quantification: The concentration of 2-MCPD (and thus the original amount of 2-MCPD esters) is calculated by comparing the peak area of the analyte derivative to that of the internal standard derivative, using a calibration curve.

Diagram of Analytical Workflow:

Biological Context and Signaling Pathways

Current scientific literature suggests that this compound and other 2-MCPD esters are not biologically active in their intact form. Instead, their toxicological effects are mediated through their hydrolysis in the gastrointestinal tract by lipases. This hydrolysis releases 2-chloro-1,3-propanediol (2-MCPD) and free fatty acids (in this case, stearic acid).[1][13][14][15][16]

Metabolic Fate:

-

Hydrolysis: In the gut, pancreatic lipases cleave the ester bonds of this compound, releasing 2-MCPD and two molecules of stearic acid.

-

Absorption: The released 2-MCPD and stearic acid are then available for absorption by the intestinal cells.

-

Cellular Effects: Studies using Caco-2 cells as a model for the human intestinal barrier have shown that while the intact esters have low permeability, the released 2-MCPD can be absorbed.[1][13] The observed cytotoxicity of 2-MCPD esters in these studies has been attributed to the induction of apoptosis. This apoptotic effect is thought to be triggered by the released free fatty acids rather than by 2-MCPD itself.[13]

Signaling Pathway:

There is no evidence for a direct signaling pathway initiated by this compound. The biological effects are a consequence of its hydrolysis products. The induction of apoptosis by high concentrations of saturated fatty acids is a known phenomenon and can involve various cellular stress pathways, including endoplasmic reticulum (ER) stress and the activation of caspases.[17][18][19][20]

References

- 1. researchgate.net [researchgate.net]

- 2. 2- and 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Edible Oils and Fats by Acid Transesterification and GC/MS [library.aocs.org]

- 3. palmoilis.mpob.gov.my [palmoilis.mpob.gov.my]

- 4. scribd.com [scribd.com]

- 5. ISO 18363-1 - 2015-08 - DIN Media [dinmedia.de]

- 6. grokipedia.com [grokipedia.com]

- 7. Steglich esterification - Wikipedia [en.wikipedia.org]

- 8. Steglich Esterification [organic-chemistry.org]

- 9. fediol.eu [fediol.eu]

- 10. dgfett.de [dgfett.de]

- 11. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

- 12. Faster GC-MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]

- 13. 2-Chloro-1,3-propanediol (2-MCPD) and its fatty acid esters: cytotoxicity, metabolism, and transport by human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Urinary Excretion of 2/3-Monochloropropanediol (2/3-MCPD) and 2,3-Dihydroxypropylmercapturic Acid (DHPMA) after a Single High dose of Fatty Acid Esters of 2/3-MCPD and Glycidol: A Controlled Exposure Study in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A summary of 2-, 3-MCPD esters and glycidyl ester occurrence during frying and baking processes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular Mechanisms of Apoptosis Induction and Its Regulation by Fatty Acids in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Induction of apoptosis by fatty acid ethyl esters in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. gut.bmj.com [gut.bmj.com]

- 20. [PDF] Molecular Mechanisms of Apoptosis Induction and Its Regulation by Fatty Acids in Pancreatic β-Cells | Semantic Scholar [semanticscholar.org]

1,3-Distearoyl-2-chloropropanediol CAS number 26787-56-4

An In-depth Technical Guide to 1,3-Distearoyl-2-chloropropanediol CAS Number: 26787-56-4

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of this compound, a diacylglycerol analogue belonging to the 2-monochloropropanediol (2-MCPD) ester family. Primarily known as a process contaminant formed in refined edible oils, this compound serves as a critical analytical standard in food safety research. This guide covers its physicochemical properties, a detailed synthesis protocol, analytical methodologies for its quantification, and an examination of its biological activity. The toxicological relevance of 2-MCPD esters stems from their in vivo hydrolysis, which releases free 2-MCPD and fatty acids, implicating potential cellular effects.

Physicochemical Properties

This compound is a lipid composed of a 2-chloropropanediol backbone with stearic acid chains esterified at the sn-1 and sn-3 positions.[1] Its properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 26787-56-4 | [2] |

| Molecular Formula | C₃₉H₇₅ClO₄ | [2][3] |

| Molecular Weight | 643.46 g/mol | [2] |

| IUPAC Name | (2-chloro-3-octadecanoyloxypropyl) octadecanoate | [3] |

| Synonyms | 2-Chloropropane-1,3-diyl distearate, Stearic acid, 2-chlorotrimethylene ester | [2][3] |

| Melting Point | 51-53°C | |

| Appearance | White Solid | |

| Storage Temperature | -20°C | [1] |

| Purity (Commercial) | >99% | [2] |

| InChI Key | PYMWUYDMRZYIBN-UHFFFAOYSA-N | [2] |

Synthesis and Purification

Experimental Protocol: Synthesis

Objective: To synthesize this compound via esterification of 2-chloro-1,3-propanediol (B29967) with stearoyl chloride.

Materials:

-

2-chloro-1,3-propanediol

-

Stearoyl chloride (2.2 equivalents)

-

Anhydrous pyridine (B92270) or triethylamine (B128534) (as base)

-

Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) (as solvent)

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl Acetate (B1210297) (for chromatography)

Procedure:

-

Reaction Setup: In a dry, two-necked round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-1,3-propanediol (1.0 eq) and a catalytic amount of DMAP in anhydrous DCM.

-

Addition of Base: Add anhydrous pyridine or triethylamine (2.5 eq) to the solution and cool the mixture to 0°C in an ice bath.

-

Acylation: Slowly add stearoyl chloride (2.2 eq), dissolved in a small amount of anhydrous DCM, to the stirred reaction mixture.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solvent in vacuo to obtain the crude product.

-

-

Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Analytical Methodology

The analysis of 2-MCPD esters like this compound is critical in food science. The standard method involves liquid chromatography coupled with mass spectrometry.

Experimental Protocol: LC-MS/MS Analysis

Objective: To detect and quantify this compound in an oil matrix.

Instrumentation:

-

Ultra-High Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (MS/MS) or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an Electrospray Ionization (ESI) source

Materials & Reagents:

-

Sample Matrix: Refined vegetable oil (e.g., soybean, palm)

-

SPE Cartridge: Silica gel solid-phase extraction cartridges

-

Solvents: Hexane, Isopropanol, Methanol, Acetonitrile, Water (all LC-MS grade)

-

Mobile Phase Additives: Formic acid, Ammonium (B1175870) formate

-

Internal Standard: Deuterated this compound-d5 (if available) or a similar deuterated diacyl-chloropropanediol standard.

Procedure:

-

Sample Preparation (Solid-Phase Extraction):

-

Accurately weigh ~100 mg of the oil sample and dissolve in hexane.

-

Load the solution onto a pre-conditioned silica gel SPE cartridge.

-

Wash the cartridge with hexane to elute interfering triglycerides.

-

Elute the target MCPD esters with a more polar solvent mixture (e.g., hexane:diethyl ether or hexane:acetone).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase composition.

-

-

UHPLC Separation:

-

Column: A reverse-phase C18 column suitable for lipid analysis (e.g., Waters ACQUITY UPLC BEH C18).

-

Mobile Phase A: Methanol/Water (e.g., 92:8 v/v) with 0.05% formic acid and 2 mM ammonium formate.[4]

-

Mobile Phase B: Isopropanol/Water (e.g., 98:2 v/v) with 0.05% formic acid and 2 mM ammonium formate.[4][5]

-

Gradient: A suitable gradient program starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the nonpolar analyte.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Column Temperature: 30-40°C.

-

-

MS/MS Detection:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for high-resolution mass spectrometry.

-

Precursor Ion: The [M+NH₄]⁺ or [M+Na]⁺ adduct is typically monitored. For C₃₉H₇₅ClO₄, the protonated molecule [M+H]⁺ is ~643.53 Da.

-

Fragment Ions: Select characteristic product ions for MRM transitions. These would typically correspond to the loss of a stearoyl group or other specific fragmentations.

-

Data Analysis:

-

Quantification is performed by constructing a calibration curve using certified reference standards of this compound. An internal standard is used to correct for matrix effects and variations in extraction efficiency.

Biological Activity and Toxicology

This compound is not used in drug development and has no known therapeutic effect. Its significance lies in its role as a food contaminant.

Mechanism of Action

The primary mechanism of toxicity for 2-MCPD esters is not from the intact molecule itself but from its hydrolysis products. In vivo, intestinal lipases cleave the ester bonds, releasing free 2-MCPD and two molecules of stearic acid.[6]

-

Free 2-MCPD: While toxicological data on 2-MCPD is less extensive than for its isomer, 3-MCPD, the class of chloropropanols is associated with potential health risks.[7]

-

Free Fatty Acids: High concentrations of free fatty acids, such as stearic acid, can induce cellular stress and apoptosis (programmed cell death) in various cell types.

A study on human intestinal Caco-2 cells showed that while free 2-MCPD was not directly toxic up to 1 mM, certain 2-MCPD esters decreased cellular viability at concentrations above 10 µM.[6] This effect was correlated with the induction of caspase activity, suggesting that the cytotoxicity may be attributed to apoptosis induced by the released free fatty acids.[6]

Signaling Pathway: Postulated FFA-Induced Apoptosis

Caption: Postulated pathway of 2-MCPD ester-induced cytotoxicity.

Applications in Research

The primary application of this compound is as a certified reference material and analytical standard.[2]

-

Food Safety: It is used to develop and validate analytical methods for the detection and quantification of 2-MCPD esters in refined vegetable oils, fats, and processed foods.

-

Toxicology Studies: As a pure substance, it can be used in in vitro and in vivo studies to understand the metabolism, transport, and specific toxicological effects of 2-MCPD esters.[6]

-

Quality Control: Food manufacturers and regulatory agencies use it as a standard for monitoring contaminant levels and ensuring compliance with food safety regulations.

Conclusion

This compound (CAS 26787-56-4) is a well-defined chemical compound of significant interest in the field of food safety and toxicology. While it lacks direct therapeutic applications, its role as an analytical standard is indispensable for monitoring and mitigating the risks associated with 2-MCPD esters, a class of heat-induced food contaminants. Understanding its properties, synthesis, and biological mechanism of action is crucial for researchers and professionals working to ensure the safety of the global food supply.

References

- 1. This compound, 26787-56-4 | BroadPharm [broadpharm.com]

- 2. larodan.com [larodan.com]

- 3. This compound | C39H75ClO4 | CID 124504586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. iris.unina.it [iris.unina.it]

- 5. Development of UHPLC/Q-TOF Analysis Method to Screen Glycerin for Direct Detection of Process Contaminants 3-Monochloropropane-1,2-diol Esters (3-MCPDEs) and Glycidyl Esters (GEs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Chloro-1,3-propanediol (2-MCPD) and its fatty acid esters: cytotoxicity, metabolism, and transport by human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

Biological activity of chlorinated lipids

An In-depth Technical Guide to the Biological Activity of Chlorinated Lipids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorinated lipids are a class of lipid molecules that have undergone a chlorination reaction, often as a result of inflammatory processes within the body. While known in lower organisms for some time, their presence and significance in mammalian systems have become a subject of intense research since the 1990s.[1] These lipids are not merely byproducts of cellular damage but are increasingly recognized as potent signaling molecules and mediators in a variety of pathological conditions. Their formation is intrinsically linked to the innate immune response, specifically the activity of the enzyme myeloperoxidase (MPO) in phagocytes like neutrophils and monocytes.[2][3][4] MPO produces hypochlorous acid (HOCl), a powerful oxidant that can react with various biomolecules, including lipids.[2][3][5] This guide provides a comprehensive overview of the formation, biological activities, analytical methodologies, and signaling pathways associated with chlorinated lipids, highlighting their emerging role in disease and as potential therapeutic targets.

Formation and Metabolism of Chlorinated Lipids

The primary pathway for the endogenous generation of chlorinated lipids involves the MPO-H₂O₂-chloride system in activated leukocytes.[5]

1.1. Myeloperoxidase-Derived Hypochlorous Acid (HOCl)

During inflammation, activated phagocytes such as neutrophils and monocytes release MPO.[4][6] This enzyme catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a highly reactive chlorinating species.[2][5] While essential for killing pathogens, HOCl can also inflict collateral damage on host tissues by reacting with lipids, proteins, and nucleic acids.[3][7]

1.2. Targeting of Plasmalogens

A major lipid target for HOCl in biological membranes is the plasmalogen class of phospholipids.[3][4][8] Plasmalogens are unique for their vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone, a feature that makes them particularly susceptible to attack by HOCl.[3][5][9] This reaction cleaves the vinyl-ether linkage, leading to the formation of α-chlorofatty aldehydes (α-ClFALD) and a lysophospholipid.[3][6][10] For example, the reaction of HOCl with plasmenylcholine, which contains a 16-carbon chain at the sn-1 position, yields 2-chlorohexadecanal (2-ClHDA).[2][9]

1.3. Metabolism of α-Chlorofatty Aldehydes

Once formed, α-ClFALDs are metabolically active and can undergo several transformations:[11]

-

Oxidation: α-ClFALDs are readily oxidized by intracellular fatty aldehyde dehydrogenases to form α-chlorofatty acids (α-ClFA), such as 2-chlorohexadecanoic acid (2-ClHA).[2][11]

-

Reduction: They can be reduced to form α-chlorofatty alcohols (α-ClFOH), such as 2-chlorohexadecanol.[3][11]

-

Adduct Formation: The aldehyde group can form Schiff base adducts with proteins and amines, while the electrophilic chlorinated carbon can be targeted by nucleophiles like glutathione.[11][12]

These metabolites are typically released into the extracellular space.[11] Due to the chlorine atom at the alpha-carbon, α-ClFAs cannot undergo standard β-oxidation. Instead, they are cleared via hepatic ω-oxidation, followed by β-oxidation from the ω-end, eventually being excreted in the urine as smaller dicarboxylic acids like 2-chloroadipic acid.[2][11]

Biological Activities and Signaling Pathways

Chlorinated lipids exert a wide range of biological effects, primarily contributing to pro-inflammatory and cytotoxic responses. They have been detected in various disease models and clinical samples, including human atherosclerotic lesions and plasma from septic patients.[1][5][13]

2.1. Inflammation and Immune Response

-

Leukocyte Chemotaxis: Both 2-ClHDA and 2-ClHA have chemotactic properties, but they are disparate; 2-ClHDA is a potent chemoattractant for neutrophils, potentially amplifying leukocyte recruitment to inflammatory sites, while 2-ClHA can act as a chemorepellent, possibly contributing to the resolution of inflammation.[3][5][10]

-

Endothelial Cell Activation: 2-ClHDA and 2-ClHA induce profound endothelial cell dysfunction. They promote the expression of endothelial cell adhesion molecules, increase leukocyte and platelet adhesion, and disrupt the endothelial permeability barrier.[5][14][15]

-

COX-2 Induction: In human coronary artery endothelial cells, both 2-ClHDA and its metabolite 2-ClHA have been shown to induce the expression of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[9][16] This can alter vascular function and contribute to the inflammatory milieu.[9]

-

Monocyte Apoptosis: In contrast to its effects on neutrophils and endothelial cells, 2-ClFA induces apoptosis in primary human monocytes.[11] This is mediated through the endoplasmic reticulum stress response, involving increased expression of CHOP (C/EBP homologous protein).[11][17]

2.2. Cardiovascular Disease

The accumulation of chlorinated lipids has been strongly implicated in cardiovascular pathologies.

-

Atherosclerosis: 2-ClHDA levels are elevated over 1400-fold in human atherosclerotic lesions.[11] MPO-derived HOCl targets LDL-associated plasmalogens, leading to the formation of chlorinated aldehydes within the vascular wall, contributing to the chronic inflammation characteristic of atherosclerosis.[3]

-

Myocardial Ischemia: 2-ClHDA accumulates in infarcted myocardium.[2][3] Studies on isolated hearts show that 2-ClHDA can decrease heart rate and coronary flow, suggesting a detrimental role in cardiac function post-ischemia.[11]

-

Vascular Tone and eNOS Dysfunction: Chlorinated lipids can cause dysfunction in endothelial nitric oxide synthase (eNOS) signaling, a critical pathway for maintaining vascular health and tone.[1][8]

2.3. Sepsis and Acute Lung Injury

Recent clinical studies have highlighted the role of chlorinated lipids as both biomarkers and mediators in sepsis.

-

Biomarkers of Mortality: In patients with sepsis, elevated plasma levels of 2-ClFA are predictive of the development of acute respiratory distress syndrome (ARDS) and 30-day mortality.[13] This suggests chlorinated lipids could serve as very early warning signs for severe outcomes in septic patients.[13]

-

Mediators of Lung Injury: Mechanistic studies suggest that chlorinated lipids are not just markers but are causative agents of injury.[13] Intranasal administration of 2-ClFA or 2-ClHDA in animal models leads to increased lung permeability and inflammation, mimicking key features of ARDS.[12]

Quantitative Data on Chlorinated Lipids

The concentration and effects of chlorinated lipids vary significantly depending on the biological context. The following table summarizes key quantitative findings from the literature.

| Chlorinated Lipid | Biological System/Condition | Finding | Reference |

| 2-ClHDA | Human Atherosclerotic Lesions | >1400-fold increase compared to normal tissue. | [11] |

| 2-ClFA | Activated Human Neutrophils/Monocytes | Levels approach 20 µM locally at sites of inflammation. | [11] |

| 2-ClFA | Plasma (Inflammatory Conditions) | Ranges from low nM to ~100 nM in systemic circulation. | [11] |

| 2-ClFA, 2-ClHA | Human Coronary Artery Endothelial Cells | Treatment with 50 µM 2-ClHDA or 2-ClHA increases COX-2 protein expression after 8-20 hours. | [9][16] |

| 2-Cl-PA, 2-Cl-SA | Rat Plasma (Post-Cl₂ Gas Exposure) | Free and esterified forms remain 20- to 30-fold higher than baseline at 24 hours post-exposure. | [8][12] |

| 2-ClFA | Sepsis Patients | Elevated plasma levels predict ARDS and 30-day mortality. | [13] |

Note: 2-ClHDA = 2-chlorohexadecanal; 2-ClHA = 2-chlorohexadecanoic acid; 2-Cl-PA = 2-chloropalmitic acid; 2-Cl-SA = 2-chlorostearic acid.

Experimental Protocols for Analysis

Accurate quantification of chlorinated lipids is critical for understanding their roles in disease. Mass spectrometry-based methods, coupled with chromatography and the use of stable isotope-labeled internal standards, are the gold standard for analysis.[4][6]

4.1. General Workflow

The analysis typically involves lipid extraction from a biological matrix (plasma, tissue, cells), followed by separation and detection. The specific methodology depends on the target analyte due to differences in chemical properties.

4.2. Protocol for α-Chlorofatty Acids (e.g., 2-ClHA)

-

Principle: α-ClFAs are analyzed directly without derivatization using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The negative charge of the carboxylic acid is exploited for detection in negative ion mode.[4][6]

-

Internal Standard: 2-chloro-[d₄-7,7,8,8]-hexadecanoic acid (2-Cl-[d₄]HA) is added to the sample prior to extraction.[6]

-

Extraction: Lipids are extracted using a standard method like the Bligh-Dyer or Folch procedure.

-

Chromatography: Reversed-phase liquid chromatography (e.g., using a C18 column) is used to separate the lipids. A typical mobile phase gradient might consist of water and acetonitrile/isopropanol, both containing a small amount of acid (e.g., formic acid).

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in negative ion mode.

-

Detection: Selected Reaction Monitoring (SRM) on a tandem mass spectrometer.

-

SRM Transitions: For 2-ClHA, the transition monitored is the loss of HCl from the parent ion (e.g., m/z 289 → 253 for the ³⁵Cl isotope). The deuterated internal standard is monitored similarly (e.g., m/z 293 → 257).[2][6]

-

Parameters: Typical ESI voltage is ~3200-3700 V, and collision energy is ~13-15 V with argon as the collision gas.[2][6]

-

-

Quantification: The ratio of the peak area of the endogenous analyte to the peak area of the internal standard is used to calculate the concentration against a standard curve.

4.3. Protocol for α-Chlorofatty Aldehydes (e.g., 2-ClHDA)

-

Principle: Due to their neutral charge and thermal instability, α-ClFALDs are derivatized to enhance volatility and ionization efficiency for analysis by gas chromatography-mass spectrometry (GC-MS).[2][6]

-

Internal Standard: 2-chloro-[d₄-7,7,8,8]-hexadecanal (2-Cl-[d₄]HDA) is used.[6]

-

Extraction: Lipids are extracted as described above.

-

Derivatization: The aldehyde is converted to its pentafluorobenzyl (PFB) oxime derivative. This imparts a highly electronegative group, making the molecule ideal for detection by negative ion chemical ionization (NICI).[2][6]

-

Chromatography: Gas chromatography separates the derivatized aldehydes based on their volatility.

-

Mass Spectrometry:

-

Ionization: Negative Ion Chemical Ionization (NICI).

-

Detection: Selected Ion Monitoring (SIM) of the characteristic [M-PFB]⁻ ion.

-

-

Quantification: Achieved by comparing the signal of the natural compound to its stable isotope-labeled internal standard.

Conclusion and Future Directions

The study of chlorinated lipids has unveiled a critical link between the innate immune response, lipid metabolism, and the pathology of inflammatory diseases. Originally viewed as mere markers of oxidative stress, molecules like 2-ClHDA and 2-ClFA are now understood to be potent signaling mediators that can actively propagate inflammation, induce endothelial dysfunction, and contribute to tissue injury in conditions ranging from atherosclerosis to sepsis.[1][11][13] Their discovery has opened new avenues for understanding disease mechanisms and for the development of novel diagnostic and therapeutic strategies.

Future research will need to further delineate the specific protein targets and receptors through which chlorinated lipids exert their effects. The recent identification of RhoA as a target for 2-ClHA in endothelial cells is a significant step in this direction.[15] Elucidating the complete "chlorinated lipidome" and its dynamic changes in various diseases will be crucial.[11] From a drug development perspective, targeting the formation of chlorinated lipids, perhaps through MPO inhibition, or blocking their downstream signaling pathways, represents a promising therapeutic approach for a host of inflammatory disorders.[1] The continued development of sensitive analytical techniques will be paramount to advancing our understanding of these important, yet once-overlooked, lipid mediators.

References

- 1. researchgate.net [researchgate.net]

- 2. Strategies for the analysis of chlorinated lipids in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipid oxidation by hypochlorous acid: chlorinated lipids in atherosclerosis and myocardial ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Approaches for the analysis of chlorinated lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chlorinated Lipids Elicit Inflammatory Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Approaches for the Analysis of Chlorinated Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chlorinated Phospholipids and Fatty Acids: (Patho)physiological Relevance, Potential Toxicity, and Analysis of Lipid Chlorohydrins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Formation of chlorinated lipids post-chlorine gas exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Chlorohexadecanal and 2-chlorohexadecanoic acid induce COX-2 expression in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Chlorinated Lipidome Originating from Myeloperoxidase-Derived HOCl Targeting Plasmalogens: Metabolism, Clearance, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Formation of chlorinated lipids post-chlorine gas exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sciencedaily.com [sciencedaily.com]

- 14. 2-Chlorofatty Aldehyde Elicits Endothelial Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Human lung microvascular endothelial cell protein modification by 2-chlorohexadecanoic acid: RhoA mediates 2-chlorohexadecanoic acid-elicited endothelial activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2-Chlorohexadecanal and 2-chlorohexadecanoic acid induce COX-2 expression in human coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Formation of 2-MCPD esters in edible oils

An In-depth Technical Guide on the Formation of 2-MCPD Esters in Edible Oils

For: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Monochloropropane-1,3-diol (2-MCPD) esters, along with their 3-MCPD and glycidyl (B131873) isomers, are process-induced chemical contaminants that emerge during the high-temperature refining of edible oils and fats. Their presence, particularly in refined palm oil, has raised significant food safety concerns due to the potential release of carcinogenic free 2-MCPD upon digestion. This technical guide provides a comprehensive overview of the core principles governing the formation of 2-MCPD esters. It details the underlying chemical mechanisms, identifies key precursors, and examines the influence of various processing parameters. Furthermore, this document outlines standard analytical methodologies for their detection and quantification and presents a summary of current mitigation strategies. The information is intended to serve as a foundational resource for professionals engaged in food safety, quality assurance, and product development within the food and pharmaceutical industries.

Introduction

Fatty acid esters of 2-monochloropropane-1,3-diol (2-MCPD) are contaminants that are not present in raw vegetable oils but are formed during industrial refining processes.[1] The refining of edible oils, a necessary step to remove impurities and improve stability, involves several stages, including degumming, neutralization, bleaching, and deodorization. The deodorization step, which employs high temperatures (often exceeding 200°C) and low pressure to remove volatile compounds, is the primary stage where 2-MCPD esters, 3-MCPD esters, and glycidyl esters (GEs) are generated.[1][2][3][4][5]

The toxicological significance of these compounds lies in their potential to hydrolyze in the gastrointestinal tract, releasing free 2-MCPD, a substance of concern. While comprehensive toxicological data for 2-MCPD is still developing, its potential hazard is often considered equivalent to that of 3-MCPD, which is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[3][6] Consequently, understanding and controlling the formation of these esters is a critical objective for the edible oil industry.

This guide delves into the fundamental chemistry of 2-MCPD ester formation, the factors that promote their development, the analytical protocols for their measurement, and strategies for their mitigation.

Mechanisms of Formation

The formation of 2-MCPD esters is a complex process involving specific precursors and reaction conditions. The primary precursors are acylglycerols and a source of chlorine, which react under the high-temperature conditions of deodorization.[3][6][7][8]

Key Precursors

-

Acylglycerols: While triacylglycerols (TAGs) are the main component of edible oils, it is the partial acylglycerols—specifically diacylglycerols (DAGs) and monoacylglycerols (MAGs)—that are the most significant lipid precursors for MCPD ester formation.[3][6][8][9] These partial glycerides have a greater propensity to form MCPD esters compared to TAGs.[6][8] Palm oil naturally contains higher levels of DAGs (6-10%) than most other vegetable oils (1-3%), which contributes to its tendency to form higher concentrations of MCPD esters.[3]

-

Chlorine Source: The presence of chlorine is an absolute requirement and a key limiting factor in the formation of MCPD esters.[8] Chlorine can originate from various inorganic sources (e.g., chloride salts from the soil or processing aids) or organic sources (e.g., organochlorine compounds naturally present or from pesticides).[1][8][10][11]

Proposed Chemical Pathways

The precise chemical reactions leading to 2-MCPD esters are multifaceted, with several proposed mechanisms. These pathways often involve the formation of a reactive intermediate which is then attacked by a chloride ion.

-

Acyloxonium Ion Intermediate: A widely accepted mechanism involves the formation of a cyclic acyloxonium ion from a DAG or MAG at high temperatures. This positively charged intermediate is susceptible to a nucleophilic attack by a chloride ion (Cl-), leading to the opening of the ring and the formation of an MCPD ester.[9][10][12]

-

Glycidyl Ester (GE) Intermediate: Glycidyl esters are known to form from DAGs at high temperatures.[13] These GEs, which contain a reactive epoxide ring, can subsequently react with hydrochloric acid (HCl) or other chloride sources, leading to the formation of both 2-MCPD and 3-MCPD esters.[14]

-

Free Radical Mechanism: More recent studies have also proposed a free radical-mediated pathway. This mechanism suggests the formation of a cyclic acyloxonium free radical intermediate that is then attacked by a chlorine radical or compound.[9][15]

The diagram below illustrates the generalized formation pathway involving the key precursors and intermediates.

Caption: Formation of 2-MCPD esters from precursors under heat.

Factors Influencing Formation

Several parameters during the oil refining process significantly impact the rate and extent of 2-MCPD ester formation.

-

Temperature and Time: There is a direct relationship between processing temperature, duration, and the formation of MCPD esters.[2][7] Studies show that these contaminants are formed even under the mildest deodorization conditions (e.g., 210°C for 30 minutes), with levels increasing with both temperature and time up to a certain point before potential decomposition.[6][16][17][18]

-

Acylglycerol Profile: As noted, the concentration of partial acylglycerols, particularly DAGs, is a strong predictor of MCPD ester formation.[2][3]

-

Acidity and pH: A lower pH (acidic environment) can promote the reactions that lead to the formation of MCPD esters.

-

Chlorine Availability: The quantity and type of chlorine-containing compounds directly influence the final concentration of MCPD esters. The availability of chloride ions is often the rate-limiting factor in the reaction.[8]

Data Presentation: Influence of Deodorization Parameters

The following tables summarize quantitative data from studies investigating the impact of process variables on the formation of 2-MCPD esters in palm oil.

Table 1: Effect of Deodorization Temperature and Time on 2-MCPD Ester Levels (mg/kg) in Palm Oil

| Deodorization Time | 210°C | 230°C | 250°C | 270°C |

| 30 min | 0.68 | 1.10 | 1.21 | 1.35 |

| 60 min | 0.75 | 1.18 | 1.29 | 1.40 |

| 90 min | 0.81 | 1.25 | 1.36 | 1.44 |

| 120 min | 0.88 | 1.30 | 1.41 | 1.44 |

Source: Data compiled from studies on palm oil deodorization. Levels of 2-MCPD esters generally increase with both temperature and time.[16][17][18]

Table 2: Comparative Levels of Process Contaminants in Palm Oil (mg/kg)

| Contaminant | Concentration Range | Key Influencing Factor |

| 2-MCPD Esters | 0.68 - 1.44 | Temperature, Time, Precursors |

| 3-MCPD Esters | 1.91 - 2.70 | Temperature, Time, Precursors |

| Glycidyl Esters (GE) | 0.12 - 8.51 | Temperature (>250°C) |

Source: Data from palm oil deodorization experiments. Note that 3-MCPD ester levels are typically higher than 2-MCPD levels. GE formation is highly sensitive to temperatures above 250°C.[6][16][17][18]

Experimental Protocols: Analytical Methodologies

Accurate quantification of 2-MCPD esters is essential for monitoring, regulation, and research. Analytical methods are typically classified as either indirect or direct.

Indirect Analysis (GC-MS)

Indirect methods are the most established and widely used. They rely on the chemical cleavage (transesterification) of the fatty acid esters to liberate the 2-MCPD backbone, which is then derivatized to enhance its volatility for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[19][20][21]

Detailed Protocol (Based on AOCS Official Method Cd 29c-13):

-

Sample Preparation & Extraction:

-

Weigh a representative sample of the edible oil (e.g., 100 mg) into a glass tube.

-

Add an internal standard solution (e.g., deuterated 2-MCPD-d5 ester) for quantification.

-

If analyzing for GEs simultaneously, add an acidic solution containing a bromide salt (e.g., sodium bromide) to convert GEs into 3-monobromopropanediol (3-MBPD) monoesters.[22]

-

-

Alkaline or Acidic Transesterification:

-

Alkaline: Add a solution of sodium methoxide (B1231860) in methanol. Incubate at room temperature to cleave the ester bonds, releasing free 2-MCPD and fatty acid methyl esters (FAMEs).

-

Acidic: Add an acidic methanolic solution (e.g., sulfuric acid in methanol).[22] Incubate at a controlled temperature. This step converts the 2-MCPD esters to free 2-MCPD.

-

-

Extraction and Neutralization:

-

Stop the reaction by adding a salt solution (e.g., sodium chloride).

-

Extract the FAMEs and other lipid-soluble components with a non-polar solvent like n-heptane, leaving the polar 2-MCPD in the methanolic/aqueous phase.

-

Neutralize the remaining phase carefully.

-

-

Derivatization:

-

Final Extraction and Analysis:

-

Extract the derivatized 2-MCPD-PBA complex into n-heptane.

-

Concentrate the final extract under a stream of nitrogen.

-

Inject the sample into a GC-MS system.

-

-

GC-MS Conditions:

-

Column: A non-polar capillary column (e.g., HP-5ms).

-

Carrier Gas: Helium.

-

Injector: Split/splitless injector.

-

MS Detector: Operated in Selected Ion Monitoring (SIM) mode to monitor specific ions for the 2-MCPD derivative and the internal standard, ensuring high sensitivity and selectivity.

-

The following diagram outlines the workflow for this indirect analytical method.

Caption: Typical workflow for determining 2-MCPD esters via GC-MS.

Direct Analysis (LC-MS)

Direct methods aim to analyze the intact 2-MCPD esters without prior cleavage.[19][24] These methods typically use High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry.

-

Advantages: Provides information on the specific fatty acids attached to the 2-MCPD backbone and avoids potential artifacts from the cleavage and derivatization steps.

-

Challenges: The immense variety of possible fatty acid combinations on the 2-MCPD molecule makes quantification difficult due to the lack of commercially available analytical standards for every possible ester.[23] This complexity has limited its routine use compared to indirect methods.

Mitigation Strategies

Given that 2-MCPD esters are formed during processing, mitigation efforts focus on controlling the precursors and optimizing the refining process.

-

Precursor Removal: Washing crude oils with water can effectively remove water-soluble chloride precursors, significantly reducing subsequent MCPD ester formation.[4][12][25][26]

-

Modification of Refining Parameters:

-

Lowering Deodorization Temperature: Reducing the temperature is an effective strategy, although it must be balanced with the need to effectively remove undesirable volatile compounds.[4][27]

-

Chemical vs. Physical Refining: Chemical refining, which includes a neutralization step to remove free fatty acids, can lead to lower MCPD ester levels compared to physical refining, as it allows for lower deodorization temperatures.[6][12]

-

-

Use of Additives and Adsorbents:

-

Adding alkaline substances (e.g., potassium acetate) before deodorization can help neutralize acidic precursors.[1][26]

-

Using adsorbents like synthetic magnesium silicate (B1173343) during the bleaching step can help remove precursors.[25]

-

Combining multiple strategies across different stages of the refining process is often the most effective approach to adequately reduce the final concentration of 2-MCPD esters in the finished product.[25]

References

- 1. oilsfats.org.nz [oilsfats.org.nz]

- 2. researchgate.net [researchgate.net]

- 3. A summary of 2-, 3-MCPD esters and glycidyl ester occurrence during frying and baking processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. fera.co.uk [fera.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. A summary of 2-, 3-MCPD esters and glycidyl ester occurrence during frying and baking processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Influence of oil composition on the formation of fatty acid esters of 2-chloropropane-1,3-diol (2-MCPD) and 3-chloropropane-1,2-diol (3-MCPD) under conditions simulating oil refining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Changes in 3-, 2-Monochloropropandiol and Glycidyl Esters during a Conventional Baking System with Addition of Antioxidants | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. edepot.wur.nl [edepot.wur.nl]

- 13. myfoodresearch.com [myfoodresearch.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Effects of deodorization temperature and time on the formation of 3-MCPD, 2-MCPD, and glycidyl esters and physicochemical changes of palm oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]

- 18. researchgate.net [researchgate.net]

- 19. Analytical approaches for MCPD esters and glycidyl esters in food and biological samples: a review and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 21. bfr.bund.de [bfr.bund.de]

- 22. fssai.gov.in [fssai.gov.in]

- 23. agilent.com [agilent.com]

- 24. researchgate.net [researchgate.net]

- 25. Mitigation Strategies for the Reduction of 2- and 3-MCPD Esters and Glycidyl Esters in the Vegetable Oil Processing Industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

1,3-Distearoyl-2-chloropropanediol as a food contaminant marker

An In-depth Technical Guide on 1,3-Distearoyl-2-chloropropanediol as a Food Contaminant Marker

Introduction

This compound is a specific diester of 2-monochloropropane-1,3-diol (2-MCPD). It belongs to a group of process contaminants known as MCPD fatty acid esters, which are formed in certain foods, particularly during the high-temperature refining of edible oils and fats.[1][2] These compounds are of significant concern for food safety due to their potential health risks.[3] While 3-MCPD and its esters have been extensively studied, 2-MCPD esters like this compound are also important markers for assessing the presence of these contaminants. This guide provides a comprehensive overview of this compound, its formation, toxicological significance, regulatory status, and the analytical methodologies used for its detection.

Chemical and Physical Properties

This compound is a lipid composed of a 2-chloropropanediol backbone with two stearic acid chains attached at the sn-1 and sn-3 positions.[4] Its chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃₉H₇₅ClO₄ | [5][6] |

| Molecular Weight | 643.46 g/mol | [7][8] |

| IUPAC Name | (2-chloro-3-octadecanoyloxypropyl) octadecanoate | [5][7] |

| CAS Number | 26787-56-4 | [4][6] |

| Appearance | Solid | [6] |

| Melting Point | 51-53°C | [9] |

| Boiling Point | 671.7 ± 35.0 °C (Predicted) | [9] |

| Density | 0.931 ± 0.06 g/cm³ (Predicted) | [9] |

| Solubility | Chloroform (Slightly), Hexanes (Slightly) | [9] |

| Storage Temperature | -20°C | [4][9] |

Formation in Foods

MCPD esters, including 2-MCPD and 3-MCPD esters, are not present in raw materials but are formed during food processing. The primary formation pathway occurs during the deodorization step of refining edible oils, where fats and oils are heated to high temperatures (above 200°C) with steam to remove undesirable flavors and odors.[1][10]

The key precursors for the formation of 2-MCPD and 3-MCPD esters are the glycerol (B35011) backbone of lipids (such as triacylglycerols, diacylglycerols, and monoacylglycerols) and the presence of chlorinated compounds.[1] Chloride ions can react with the glycerol structure at high temperatures, leading to the formation of these chlorinated esters.[1] Palm oil, being naturally rich in diacylglycerols, has been found to contain the highest levels of these contaminants.[2][11]

Figure 1. Formation pathway of MCPD esters during oil refining.

Toxicology and Health Concerns

Once ingested, MCPD esters are believed to be significantly hydrolyzed in the digestive tract, releasing free 2-MCPD and 3-MCPD, making the esterified forms bioavailable.[1][3] The toxicology of 3-MCPD is well-documented; it is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC) and has been shown to cause adverse effects on the kidneys and male reproductive organs in animal studies.[3]

Less toxicological information is available for 2-MCPD and its esters.[12] Due to this lack of sufficient data, the European Food Safety Authority (EFSA) has not been able to establish a Tolerable Daily Intake (TDI) for 2-MCPD.[12] However, regulatory bodies often consider the total exposure to all MCPD forms.

| Compound Group | TDI (Tolerable Daily Intake) | Organization | Key Toxicological Findings (from animal studies) |

| 3-MCPD and 3-MCPD Esters | 2 µg/kg body weight per day | EFSA (2018) | Nephrotoxicity, adverse effects on male reproductive organs.[3][11][12] |

| 3-MCPD and 3-MCPD Esters | 4 µg/kg body weight per day | JECFA (2016) | Methodological differences in risk assessment compared to EFSA.[12] |

| 2-MCPD and 2-MCPD Esters | Not established | EFSA | Insufficient toxicological data for a full risk characterization.[12] |

| Glycidol (B123203) and Glycidyl (B131873) Esters | MoE of 25,000 or higher considered of low health concern | EFSA (2016) | Genotoxic and carcinogenic.[11] |

Regulatory Framework

Regulatory limits primarily focus on 3-MCPD, its fatty acid esters, and glycidyl esters (GE). These are often expressed as the sum of the compounds, calculated as free 3-MCPD. While specific maximum levels for 2-MCPD esters are generally not set, monitoring their presence is crucial for a complete risk assessment.

| Food Category | Contaminant | Maximum Level (µg/kg) | Regulation Reference |

| Vegetable oils and fats (specific types like coconut, maize, rapeseed, etc.) | Sum of 3-MCPD and 3-MCPD fatty acid esters | 1,250 | (EU) 2020/1322[12][13] |

| Other vegetable oils, fish oils, and oils from other marine organisms | Sum of 3-MCPD and 3-MCPD fatty acid esters | 2,500 | (EU) 2020/1322[12][13] |

| Vegetable oils and fats for infant food production | Sum of 3-MCPD and 3-MCPD fatty acid esters | 750 | (EU) 2020/1322[13] |

| Infant formulae, follow-on formulae (powder) | Sum of 3-MCPD and 3-MCPD fatty acid esters | 80 (effective Jan 1, 2025) | (EU) 2024/1003[14][15] |

| Infant formulae, follow-on formulae (liquid) | Sum of 3-MCPD and 3-MCPD fatty acid esters | 12 (effective Jan 1, 2025) | (EU) 2024/1003[14][15] |

| Vegetable oils and fats | Glycidyl fatty acid esters (as glycidol) | 1,000 | (EU) 2018/290[13] |

Analytical Methodologies

The analysis of MCPD esters is complex. The two main approaches are indirect and direct methods. This compound, particularly its deuterated form (1,3-Distearoyl-2-chloro-propanediol-d5), is often used as an internal standard in these methods for the accurate quantification of 2-MCPD esters.[16]

Indirect Analytical Methods

Indirect methods are the most common and are the basis for official methods like AOCS Cd 29a/b/c-13 and DGF C-VI 18 (10).[10][17] These methods involve the conversion of the fatty acid esters to the free form (2-MCPD or 3-MCPD), which is then derivatized and analyzed, typically by Gas Chromatography-Mass Spectrometry (GC-MS).

Key Experimental Protocol Steps (Based on Acid Transesterification):

-

Sample Preparation: An oil or fat sample (approx. 100 mg) is weighed. A deuterated internal standard, such as rac-1,3-Distearoyl-2-chloropropanediol-d5, is added for quantification.[16][18]

-

Extraction: The esters are extracted from the food matrix using solvents like a mixture of petroleum ether, iso-hexane, and acetone, sometimes employing pressurized liquid extraction (PLE).[16]

-

Hydrolysis/Transesterification: The ester bonds are cleaved to release the free chloropropanols. This is achieved through either:

-

Alkaline Transesterification: Using a sodium methoxide (B1231860) solution. This is a rapid method but requires careful control of reaction time and temperature.[17][19]

-

Acid Transesterification: Using an acidic solution (e.g., sulfuric acid in methanol). This method is generally slower.[16]

-

-

Derivatization: The released 2-MCPD and 3-MCPD, which are polar and not volatile enough for GC analysis, are derivatized. Phenylboronic acid (PBA) is commonly used, which reacts with the diol structure to form a more volatile and stable cyclic derivative.[20][21]

-

GC-MS Analysis: The derivatized sample is injected into a GC-MS system. The compounds are separated on a capillary column and detected by the mass spectrometer, often in selected ion monitoring (SIM) mode for higher sensitivity and specificity.[18][22] Quantification is performed by comparing the peak area of the analyte to that of the internal standard.[18]

Figure 2. Workflow for indirect analysis of MCPD esters via GC-MS.

Direct Analytical Methods

Direct methods aim to analyze the intact MCPD esters without the hydrolysis step. These typically employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Key Experimental Protocol Steps:

-

Sample Preparation: The oil sample is dissolved in a suitable solvent mixture (e.g., tert-butyl methyl ether and ethyl acetate).[23]

-

Cleanup: The sample is purified using solid-phase extraction (SPE) cartridges (e.g., C18 and silica) to remove interfering compounds like triacylglycerols.[23][24]

-

LC-MS/MS Analysis: The purified extract is analyzed by LC-MS/MS. This allows for the separation and quantification of individual monoesters and diesters.[23]

| Method Type | Principle | Advantages | Disadvantages |

| Indirect (GC-MS) | Hydrolysis of esters to free MCPD, followed by derivatization and analysis. | Well-established, basis for official methods, high sensitivity.[10] | Labor-intensive, time-consuming (can take up to 16 hours), potential for analyte conversion during hydrolysis, provides total 2-MCPD/3-MCPD content, not individual esters.[17][20] |

| Direct (LC-MS/MS) | Analysis of intact esters after sample cleanup. | Provides information on individual ester profiles, avoids harsh chemical reactions.[23] | Can be affected by strong matrix effects from triacylglycerols, requires extensive cleanup, availability of analytical standards for all individual esters is limited.[23][24] |

Conclusion

This compound serves as a crucial marker for the presence of 2-MCPD esters, a class of process-induced contaminants in edible oils and fats. The formation of these compounds is intrinsically linked to high-temperature refining processes. While regulatory focus has been primarily on 3-MCPD esters, the monitoring of 2-MCPD esters is essential for a comprehensive food safety assessment. Robust indirect analytical methods, relying on GC-MS and the use of specific internal standards like deuterated this compound, are the current industry standard for reliable quantification. Continued research into the toxicology of 2-MCPD esters and the development of faster, more comprehensive analytical techniques will further enhance the ability of researchers and regulatory bodies to ensure the safety of the food supply.

References

- 1. merieuxnutrisciences.com [merieuxnutrisciences.com]

- 2. 2- and 3-MCPD and Their Esters in Vegetable Oils | Eufic [eufic.org]

- 3. 3-Monochloropropane-1,2-diol (MCPD) Esters and Glycidyl Esters | FDA [fda.gov]

- 4. This compound, 26787-56-4 | BroadPharm [broadpharm.com]

- 5. This compound | C39H75ClO4 | CID 124504586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. larodan.com [larodan.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. scbt.com [scbt.com]

- 9. Cas 26787-56-4,rac-1,3-Distearoyl-2-chloropropanediol | lookchem [lookchem.com]

- 10. gcms.cz [gcms.cz]

- 11. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 12. fediol.eu [fediol.eu]

- 13. Regulation of 3-MCPD and its esters and glycidol esters - Phytocontrol [phytocontrol.com]

- 14. foodcomplianceinternational.com [foodcomplianceinternational.com]

- 15. digicomply.com [digicomply.com]

- 16. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 17. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. fssai.gov.in [fssai.gov.in]

- 19. "Determination of Glycidyl Esters and 3-MCPD Esters by GC-MS" by Hsin-Ya Tsai, Jhih-Ning Hsu et al. [jfda-online.com]